molecular formula C28H34BN5O5 B13855420 D-Phenylalanine-bortezomib

D-Phenylalanine-bortezomib

Cat. No.: B13855420
M. Wt: 531.4 g/mol
InChI Key: WXSBJLWLFBBGKF-CUYJMHBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Phenylalanine-bortezomib: is a compound that combines D-phenylalanine, an amino acid, with bortezomib, a proteasome inhibitor. Bortezomib is widely known for its use in the treatment of multiple myeloma and mantle cell lymphoma. The combination of D-phenylalanine with bortezomib aims to enhance the therapeutic efficacy and specificity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-phenylalanine-bortezomib involves several steps. One common method includes the protection of the amino group of D-phenylalanine, followed by coupling with a boronic acid derivative. The final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to enhance yield and purity. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: D-phenylalanine-bortezomib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include epimeric derivatives and substituted analogs, which can have different biological activities .

Comparison with Similar Compounds

Uniqueness: D-phenylalanine-bortezomib is unique due to its combination of D-phenylalanine and bortezomib, which enhances its specificity and efficacy in targeting cancer cells. Unlike other proteasome inhibitors, it offers a distinct mechanism of action and improved pharmacokinetic properties .

Properties

Molecular Formula

C28H34BN5O5

Molecular Weight

531.4 g/mol

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoyl]amino]butyl]boronic acid

InChI

InChI=1S/C28H34BN5O5/c1-19(2)15-25(29(38)39)34-27(36)23(17-21-11-7-4-8-12-21)32-26(35)22(16-20-9-5-3-6-10-20)33-28(37)24-18-30-13-14-31-24/h3-14,18-19,22-23,25,38-39H,15-17H2,1-2H3,(H,32,35)(H,33,37)(H,34,36)/t22-,23+,25+/m1/s1

InChI Key

WXSBJLWLFBBGKF-CUYJMHBOSA-N

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O

Origin of Product

United States

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